molecular formula C14H15BrN6O2 B2900747 7-[(4-bromophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 949407-61-8

7-[(4-bromophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2900747
CAS No.: 949407-61-8
M. Wt: 379.218
InChI Key: AQKNLSAAQUSKGP-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The compound contains a purine ring, which is a bicyclic molecule made up of a pyrimidine ring fused to an imidazole ring. It also has a bromophenylmethyl and a hydrazinyl group attached to it .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups attached to the purine ring. For example, the bromophenylmethyl group is likely to make the compound relatively heavy and possibly quite reactive .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many drugs that are purine or pyrimidine analogs work by interfering with DNA synthesis .

Future Directions

The future research directions would depend on the specific properties and potential uses of this compound. Given that it’s a purine derivative, it could potentially be explored for use in medical or biological research .

Properties

IUPAC Name

7-[(4-bromophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-5H-purin-7-ium-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN6O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(17-11)18-16)7-8-3-5-9(15)6-4-8/h3-6,10H,7,16H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNDWDFCEBXJOM-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC3=CC=C(C=C3)Br)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN6O2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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